

Comparative Analysis of the Physical Properties of Ceramide NG-Containing Lipid Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ceramide NG

Cat. No.: B014457

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physical properties of lipid mixtures containing **Ceramide NG** (also known as Ceramide 2). It aims to offer an objective comparison with other ceramide alternatives, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the impact of **Ceramide NG** on the biophysical characteristics of lipid membranes, which is crucial for applications in dermatology, cosmetics, and drug delivery.

Introduction to Ceramide Nomenclature and Structure

Ceramides are a class of sphingolipids composed of a sphingoid base linked to a fatty acid via an amide bond. The nomenclature of ceramides can be complex, with an older numerical system and a more recent system based on their molecular structure. **Ceramide NG** consists of a N-acylated fatty acid and a sphingosine base.^[1] This structure, particularly the non-hydroxylated fatty acid, allows **Ceramide NG** to form dense and highly organized structures within the intercellular lipid matrix of the stratum corneum, contributing significantly to the skin's barrier function.^[2]

The physical properties of ceramide-containing lipid mixtures are highly dependent on the specific structure of the ceramide, including the length and saturation of the acyl chain and the

type of sphingoid base.[3][4] These structural variations influence intermolecular interactions, leading to differences in membrane fluidity, permeability, and phase behavior.

Comparative Physical Properties of Ceramide-Containing Lipid Mixtures

The following table summarizes the general effects of different ceramide structures on the physical properties of lipid bilayers. Due to the limited availability of direct comparative quantitative data for **Ceramide NG**, data for Ceramide NS (N-stearoyl-sphingosine) and Ceramide NP (N-stearoyl-phytosphingosine) are included as they share structural similarities with **Ceramide NG** and are more extensively studied.

Table 1: General Effects of Different Ceramide Structures on Lipid Bilayer Properties

Ceramide Type	Key Structural Feature(s)	General Effect on Lipid Bilayer	Reference
Ceramide NG	Non-hydroxylated fatty acid, sphingosine base	Forms dense, highly organized, and stable lipid arrangements, enhancing barrier impermeability.	[2]
Ceramide NS	Non-hydroxylated fatty acid, sphingosine base	Increases membrane order and promotes the formation of gel phases.	[5]
Ceramide NP	Non-hydroxylated fatty acid, phytosphingosine base	Also increases membrane order; the additional hydroxyl group in the phytosphingosine base can lead to stronger hydrogen bonding networks.	[6]
Short-chain Ceramides	Shorter acyl chains (e.g., C6:0, C8:0)	Disordering effect on membranes, can destabilize ordered lipid domains.	[7]
Very long-chain Ceramides	Longer acyl chains (e.g., C24:0)	Can induce interdigitation of lipid tails, forming stable but less ordered phases compared to C16:0 or C18:0 ceramides.	[7]
Unsaturated Ceramides	Presence of double bonds in the acyl chain	Destabilize lipid clustering and increase membrane fluidity compared to	[7]

saturated
counterparts.

Quantitative Comparison of Physical Properties

The following table presents quantitative data from studies on ceramide-containing lipid mixtures. The data primarily focuses on key physical parameters determined by techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).

Table 2: Quantitative Physical Properties of Ceramide-Containing Lipid Mixtures

Lipid Mixture Composition	Technique	Measured Parameter	Value	Reference
POPC/SM/Ceramide (C16:0)	DSC	Main Phase Transition Temperature (T _m)	Increases with ceramide concentration	[8]
DMPC/Ceramide [NP]	XRD	Membrane Repeat Distance (d)	~6.53 nm	[9]
DMPC/Ceramide [AP]	XRD	Membrane Repeat Distance (d)	~5.43 nm	[9]
Ceramide NS/Cholesterol/Free Fatty Acid	Neutron Diffraction	Repeat Distance of Short Periodicity Phase (SPP)	5.36 ± 0.04 nm	[10]

Note: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), SM (sphingomyelin), DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). Data for specific **Ceramide NG** mixtures is limited in the reviewed literature.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of lipid mixtures, including the main phase transition temperature (T_m) and the enthalpy of transition (ΔH).

Methodology:

- **Sample Preparation:** Lipid mixtures are prepared by dissolving the desired lipids (e.g., **Ceramide NG**, cholesterol, fatty acids, phospholipids) in an organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen to form a thin lipid film. The film is further dried under vacuum for several hours to remove any residual solvent. The lipid film is then hydrated with a buffer solution to a final concentration typically ranging from 1 to 10 mg/mL. The hydrated lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity.
- **DSC Measurement:** A small aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are placed in the DSC instrument.
- **Thermal Analysis:** The samples are typically cooled to a low temperature (e.g., -10°C) and then heated at a constant scan rate (e.g., $0.5\text{--}2^{\circ}\text{C}/\text{min}$) to a temperature above the expected phase transition.[8] The heat flow difference between the sample and the reference is recorded as a function of temperature.
- **Data Analysis:** The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature (T_m), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).

X-Ray Diffraction (XRD)

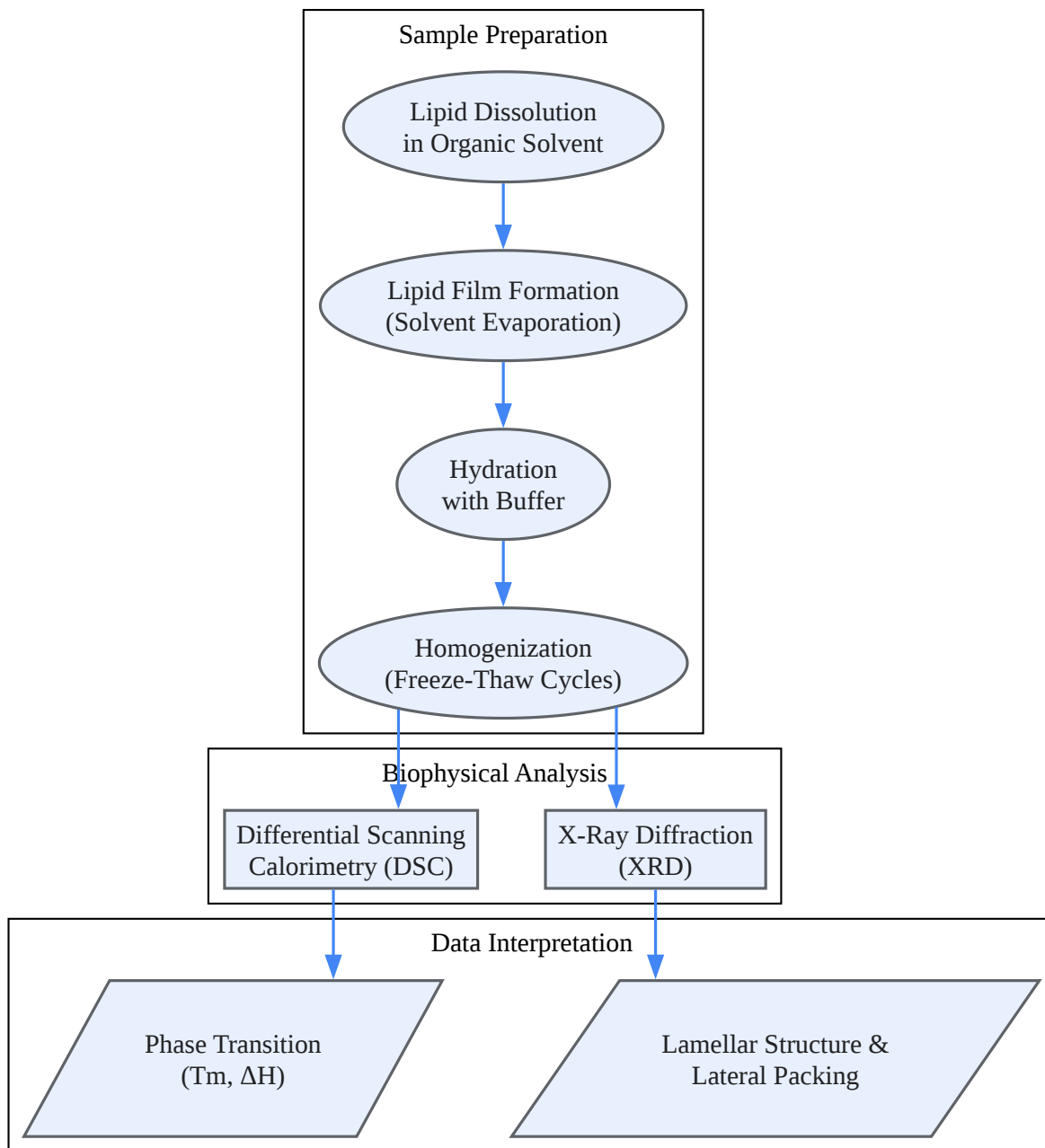
Objective: To determine the lamellar structure and lateral packing of lipids in a mixture.

Methodology:

- **Sample Preparation:** Hydrated lipid mixtures are prepared as described for DSC. For XRD measurements, the lipid paste is typically mounted in a sample holder with thin mica or Mylar windows.

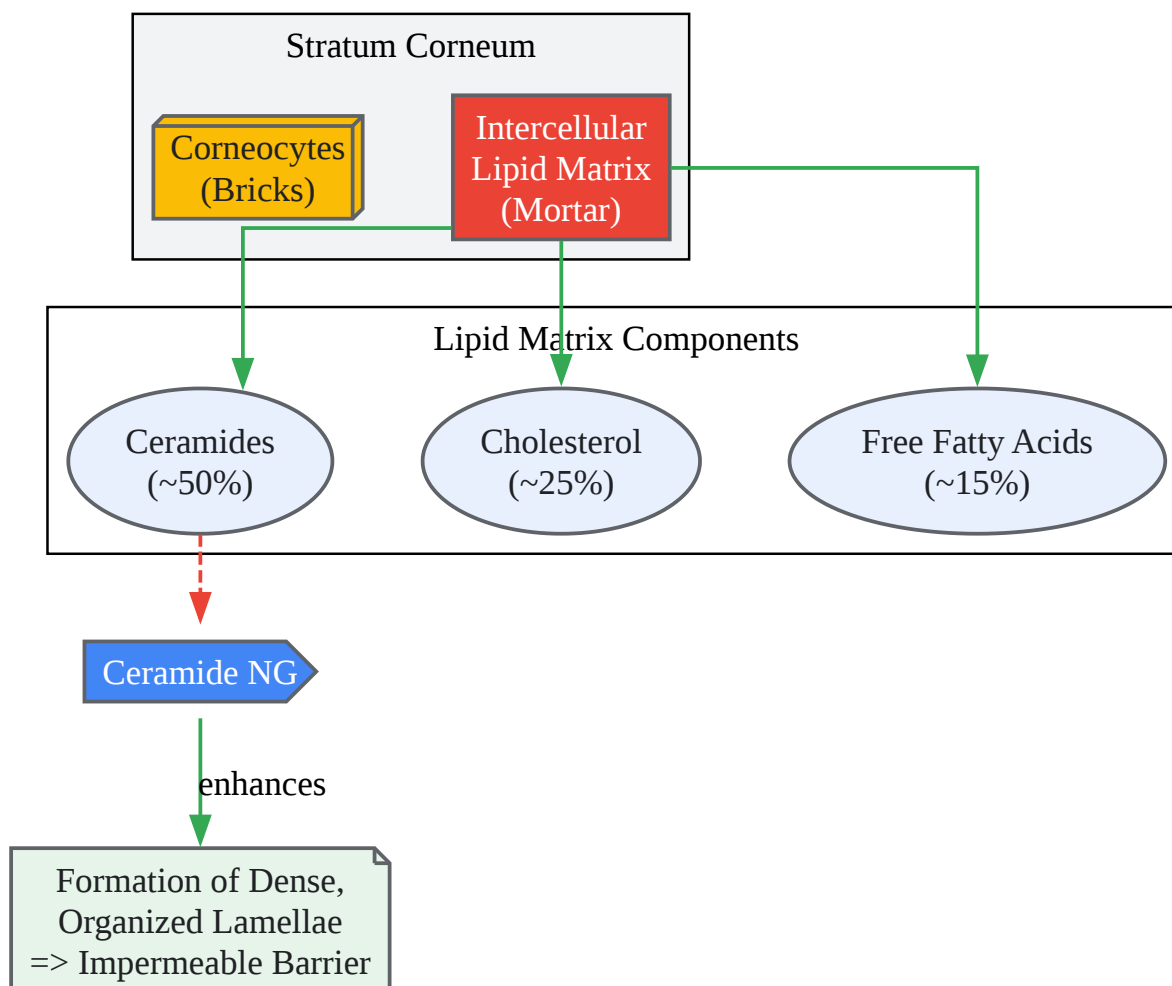
- **XRD Measurement:** The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles. Both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are often employed.
- **Data Acquisition:**
 - **SAXS:** Detects scattering at small angles (typically $< 10^\circ$) and provides information about the long-range order, such as the lamellar repeat distance (d-spacing) of lipid bilayers.
 - **WAXS:** Detects scattering at wider angles (typically $10\text{-}30^\circ$) and provides information about the short-range order, such as the lateral packing of the hydrocarbon chains (e.g., hexagonal, orthorhombic).
- **Data Analysis:** The positions of the diffraction peaks are used to calculate the characteristic spacings using Bragg's law ($n\lambda = 2d \sin\theta$). The d-spacing from SAXS gives the thickness of the lipid bilayer plus the water layer. The peaks in the WAXS region provide information on the packing of the lipid acyl chains.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing the physical properties of lipid mixtures.



[Click to download full resolution via product page](#)

Caption: Role of **Ceramide NG** in the stratum corneum lipid matrix and skin barrier function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. us.typology.com [us.typology.com]
- 2. amourdemoiskin.com [amourdemoiskin.com]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ceramide NP: What It Is and Why It Matters - Creative Proteomics [creative-proteomics.com]
- 7. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable and Unstable Lipid Domains in Ceramide-Containing Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of Ceramide in Model Lipid Membranes Determined by Neutron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of the Physical Properties of Ceramide NG-Containing Lipid Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014457#comparative-studies-on-the-physical-properties-of-ceramide-ng-containing-lipid-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com